Ethyl 3-({[(2,4-dimethylphenyl)amino]acetyl}hydrazono)butanoate
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Overview
Description
Ethyl 3-({[(2,4-dimethylphenyl)amino]acetyl}hydrazono)butanoate is a complex organic compound with a unique structure that includes an ester, hydrazone, and aromatic amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-({[(2,4-dimethylphenyl)amino]acetyl}hydrazono)butanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,4-dimethylphenylamine: This can be synthesized through the nitration of xylene followed by reduction.
Formation of the hydrazone: The 2,4-dimethylphenylamine is reacted with ethyl acetoacetate in the presence of hydrazine hydrate to form the hydrazone intermediate.
Esterification: The hydrazone intermediate is then esterified with ethyl chloroformate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({[(2,4-dimethylphenyl)amino]acetyl}hydrazono)butanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Ethyl 3-({[(2,4-dimethylphenyl)amino]acetyl}hydrazono)butanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Ethyl 3-({[(2,4-dimethylphenyl)amino]acetyl}hydrazono)butanoate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which may inhibit enzyme activity. Additionally, the aromatic amine group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 3-({[(2,4-dimethylphenyl)amino]acetyl}hydrazono)butanoate can be compared with other similar compounds, such as:
Ethyl 3-({[(phenyl)amino]acetyl}hydrazono)butanoate: Lacks the methyl groups on the aromatic ring, which may affect its reactivity and binding properties.
Ethyl 3-({[(2,4-dichlorophenyl)amino]acetyl}hydrazono)butanoate: Contains chlorine atoms instead of methyl groups, potentially altering its electronic properties and reactivity.
Ethyl 3-({[(2,4-dimethylphenyl)amino]acetyl}hydrazono)pentanoate: Has a longer carbon chain, which may influence its solubility and steric interactions.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl (3E)-3-[[2-(2,4-dimethylanilino)acetyl]hydrazinylidene]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-5-22-16(21)9-13(4)18-19-15(20)10-17-14-7-6-11(2)8-12(14)3/h6-8,17H,5,9-10H2,1-4H3,(H,19,20)/b18-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRBHGARAZUAJV-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NNC(=O)CNC1=C(C=C(C=C1)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C(=N/NC(=O)CNC1=C(C=C(C=C1)C)C)/C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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